Propane triphosphonate

Description

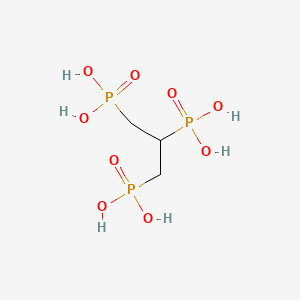

Propane triphosphonate is an organophosphorus compound characterized by a propane backbone (C₃H₈) substituted with three phosphonate groups (-PO₃H₂). Its molecular formula is C₃H₉O₉P₃, with a molecular weight of approximately 278.0 g/mol. Phosphonates, including triphosphonates, are notable for their stability due to the direct carbon-phosphorus (C-P) bond, which resists hydrolysis and enzymatic degradation compared to phosphate esters.

This compound’s applications span materials science and industrial chemistry, particularly in chelation, corrosion inhibition, and adsorption processes. For instance, it has been studied for its ability to interact with hydroxyapatite in hybrid materials, enhancing adsorption of phosphorus-containing compounds .

Properties

CAS No. |

25404-72-2 |

|---|---|

Molecular Formula |

C3H11O9P3 |

Molecular Weight |

284.04 g/mol |

IUPAC Name |

1,3-diphosphonopropan-2-ylphosphonic acid |

InChI |

InChI=1S/C3H11O9P3/c4-13(5,6)1-3(15(10,11)12)2-14(7,8)9/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9)(H2,10,11,12) |

InChI Key |

SXGRAKNNKBAFML-UHFFFAOYSA-N |

SMILES |

C(C(CP(=O)(O)O)P(=O)(O)O)P(=O)(O)O |

Canonical SMILES |

C(C(CP(=O)(O)O)P(=O)(O)O)P(=O)(O)O |

Synonyms |

propane triphosphonate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane triphosphonate can be synthesized through the reaction of a propargyl compound, such as propargyl alcohol, with hydrogen dialkylphosphite in the presence of an alkali metal . This reaction typically requires controlled conditions to ensure the proper formation of the triphosphonate structure.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

Propane triphosphonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert this compound into lower oxidation state compounds.

Substitution: The phosphonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized propane derivatives.

Scientific Research Applications

Propane triphosphonate has several scientific research applications:

Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

Mechanism of Action

The mechanism of action of propane triphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphonic acid groups can bind to metal ions and other active sites, modulating the activity of these targets. This binding can lead to changes in the biochemical pathways, influencing processes such as bone resorption and enzyme activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

Adenosine 5'-(α,β-methylene)triphosphonate

- Structure: Contains a methylene bridge replacing the oxygen between the α- and β-phosphates in ATP, attached to an adenosine moiety.

- Molecular Weight : ~523.1 g/mol.

- Activity: Inactive at P2Y-purinoceptors in endothelial cells, unlike ATP or 2-chloroadenosine, highlighting the critical role of the oxygen bridge in receptor binding .

- Applications : Used in biochemical studies to probe ATP-mediated signaling pathways.

Adenosine Triphosphate (ATP)

- Structure : A nucleotide with a ribose sugar, adenine base, and three phosphate groups.

- Molecular Weight : 507.18 g/mol.

- Activity : Activates P2Y receptors, inducing prostacyclin (PGI₂) release and intracellular calcium mobilization in endothelial cells .

- Applications : Central to cellular energy transfer and signaling.

Organophosphazenes (e.g., Tetrachloromonospirocyclotriphosphazenes)

- Structure: Inorganic-organic hybrids with alternating phosphorus and nitrogen atoms, often functionalized with chlorides or amines.

- Synthesis : Prepared via reactions of diamines with chlorinated phosphazenes, yielding dispirophosphazenes with tailored properties .

- Applications : Used in polymers, catalysts, and flame retardants due to their thermal stability and reactivity.

1,2,3-Trichloropropane

- Structure : A chlorinated propane derivative (C₃H₅Cl₃).

- Molecular Weight : 147.43 g/mol.

- Applications: Limited to industrial solvents, now restricted due to environmental and health risks.

Comparative Data Table

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for characterizing propane triphosphonate purity and structural integrity?

- Methodological Guidance :

- Use titration for quantifying phosphonate groups, as outlined in USP protocols for phosphate analogs .

- UV-Vis spectroscopy (200–400 nm) and FTIR (to identify P-O-C and P=O bonds) are critical for structural validation. Cross-reference purity thresholds (e.g., >98% by HPLC) with reagent catalogs specifying phosphonate derivatives .

- For trace impurities, employ ion chromatography with conductivity detection, calibrated against standard phosphate solutions .

Q. How should researchers design baseline experiments to assess this compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- Prepare aqueous solutions at pH 2–12 (using HCl/NaOH buffers) and incubate at 25°C, 40°C, and 60°C for 24–72 hours.

- Monitor degradation via kinetic studies (sampling at intervals) and quantify residual compound stability using HPLC-MS .

- Include controls with inert atmospheres (N₂) to isolate oxidative vs. hydrolytic degradation pathways.

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in adsorption behavior of this compound on hydroxyapatite surfaces?

- Integrated Approach :

- Conduct batch adsorption experiments (e.g., varying ionic strength, surface charge) paired with DFT calculations to model binding energies and site-specific interactions .

- Address discrepancies by comparing Langmuir vs. Freundlich isotherm models ; discrepancies may arise from heterogeneous surface sites or multilayer adsorption .

- Validate with XPS to confirm surface coordination (e.g., monodentate vs. bidentate binding) and zeta potential measurements to assess charge reversal post-adsorption .

Q. How can researchers optimize this compound’s antagonistic effects in ATP-binding studies while minimizing off-target interactions?

- Pharmacological Methodology :

- Use competitive binding assays (e.g., radiolabeled ATP analogs) with purified P2X receptors. Reference protocols from triphosphonate antagonism studies in rabbit models, ensuring molar ratios ≤1:10 (antagonist:agonist) .

- Apply Schild regression analysis to calculate pA₂ values and confirm competitive inhibition. Control for non-specific binding via knockout cell lines or receptor-blocking antibodies .

- Cross-validate with molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and steric clashes in ATP-binding pockets .

Q. What strategies mitigate synthesis challenges for this compound derivatives with trifluoromethyl or aromatic substituents?

- Synthetic Protocol :

- Employ T3P® (propanephosphonic acid anhydride) as a coupling agent for esterification/amidation reactions, ensuring anhydrous conditions to prevent hydrolysis .

- For fluorinated analogs, use Schlenk-line techniques to handle air-sensitive intermediates (e.g., trifluoromethylphenyl precursors) and characterize via ¹⁹F NMR .

- Optimize yields by screening catalysts (e.g., Pd/C for hydrogenolysis) and solvents (DMF or THF) for sterically hindered reactions .

Data Analysis and Interpretation

Q. How should conflicting thermodynamic data from this compound’s adsorption studies be statistically reconciled?

- Analytical Framework :

- Apply weighted least-squares regression (using reciprocal variance as weights) to harmonize datasets with high variability .

- Perform ANOVA to identify outliers caused by experimental variables (e.g., buffer composition, surface pretreatment).

- Use principal component analysis (PCA) to cluster data by experimental conditions and isolate systematic biases .

Q. What computational tools are essential for modeling this compound’s interaction with biomolecules in silico?

- Modeling Workflow :

- Use Gaussian 16 or ORCA for DFT calculations to optimize geometries and calculate electrostatic potential maps.

- Run MD simulations (GROMACS/AMBER) with explicit solvent models to assess dynamic binding behavior over 100-ns trajectories.

- Validate with MM-PBSA/GBSA for free energy estimation, referencing triphosphonate-HA adsorption studies for forcefield parameters .

Ethical and Methodological Compliance

Q. How can researchers ensure reproducibility when synthesizing this compound analogs for collaborative studies?

- Best Practices :

- Document reaction parameters (e.g., stoichiometry, temperature ramps) in electronic lab notebooks with version control.

- Share raw spectral data (NMR, MS) and crystallographic files (CIF) via repositories like Zenodo or Figshare .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.